molecular formula C15H11N3O4 B2976714 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1856097-58-9

1-(1-naphthylmethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B2976714
CAS No.: 1856097-58-9
M. Wt: 297.27
InChI Key: VVFGNAROKQUGCO-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthylmethyl , which is a molecular structure that includes a naphthalene ring. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-naphthylmethyl” part indicates that the methyl group is attached to the first carbon of the naphthalene ring .


Molecular Structure Analysis

The molecular structure of naphthylmethyl compounds generally consists of a naphthalene ring with a methyl group attached . The “3-nitro-1H-pyrazole-4-carboxylic acid” part suggests additional functional groups attached to the molecule, but without specific information or a structural diagram, it’s difficult to provide a detailed analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylmethyl compounds can vary widely depending on the specific compound . Without specific information on “1-(1-naphthylmethyl)-3-nitro-1H-pyrazole-4-carboxylic acid”, it’s difficult to provide a detailed analysis of its properties.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some naphthylmethyl derivatives have been studied for their potential therapeutic applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some naphthylmethyl compounds may pose risks, as indicated by safety data sheets .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-15(20)13-9-17(16-14(13)18(21)22)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGNAROKQUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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